![molecular formula C12H12BrClN2O2 B13910224 Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the structure makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the pyrrolo[2,3-C]pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.
化学反应分析
Types of Reactions
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of probes and tools for studying biological processes at the molecular level.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
- Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Tert-butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Uniqueness
Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized from it
属性
分子式 |
C12H12BrClN2O2 |
|---|---|
分子量 |
331.59 g/mol |
IUPAC 名称 |
tert-butyl 3-bromo-5-chloropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3 |
InChI 键 |
BBUNCZMLNAIVJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


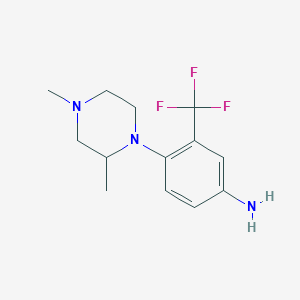
![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

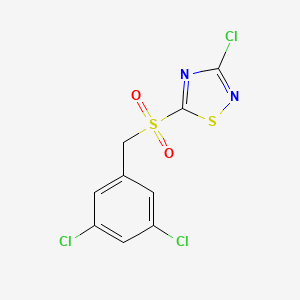
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
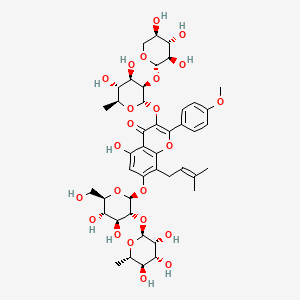
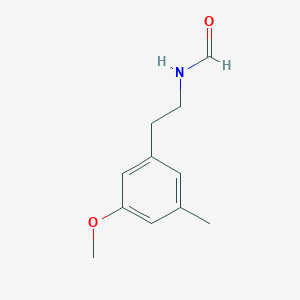
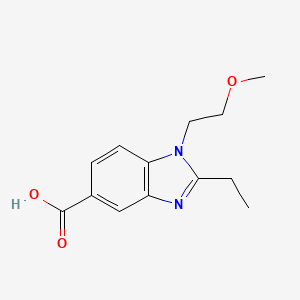
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)


![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
